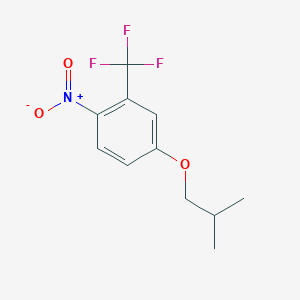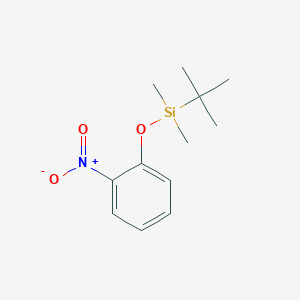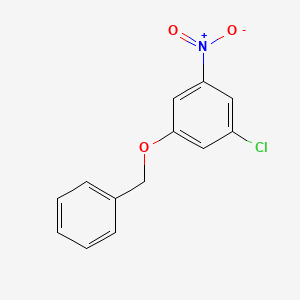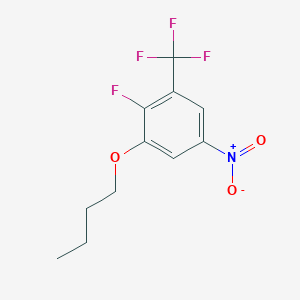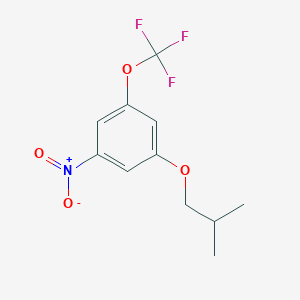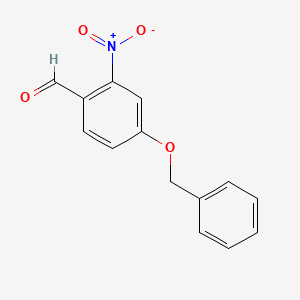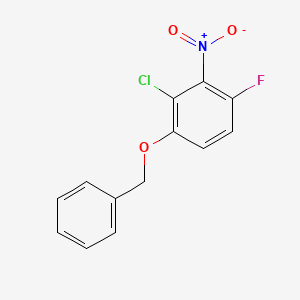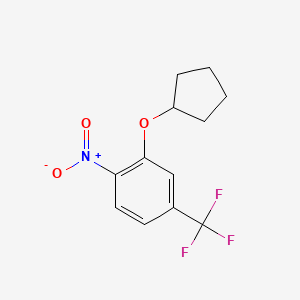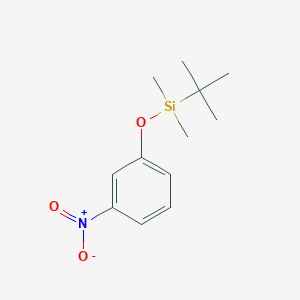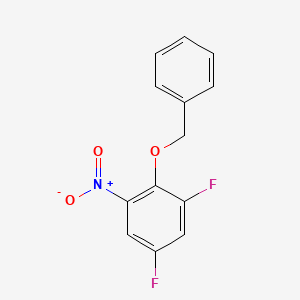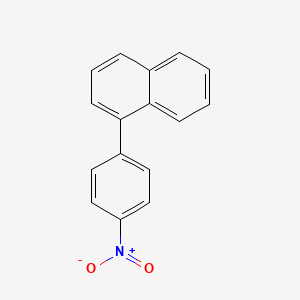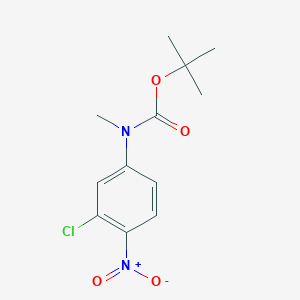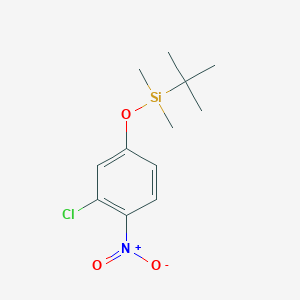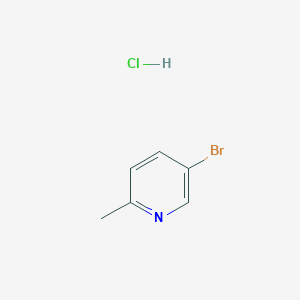![molecular formula C14H22FNO3Si B8026984 Tert-butyl[2-(2-fluoro-4-nitrophenyl)ethoxy]dimethylsilane](/img/structure/B8026984.png)
Tert-butyl[2-(2-fluoro-4-nitrophenyl)ethoxy]dimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl[2-(2-fluoro-4-nitrophenyl)ethoxy]dimethylsilane is an organic compound that features a tert-butyl group, a fluoro-nitrophenyl moiety, and a dimethylsilane group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[2-(2-fluoro-4-nitrophenyl)ethoxy]dimethylsilane typically involves the reaction of 2-(2-fluoro-4-nitrophenyl)ethanol with tert-butylchlorodimethylsilane in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane group. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Tert-butyl[2-(2-fluoro-4-nitrophenyl)ethoxy]dimethylsilane can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The silane group can be hydrolyzed to form the corresponding silanol.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2-(2-Amino-4-nitrophenyl)ethoxy]dimethylsilane.
Substitution: Various substituted phenyl derivatives.
Hydrolysis: Silanol derivatives.
科学的研究の応用
Tert-butyl[2-(2-fluoro-4-nitrophenyl)ethoxy]dimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized silanes.
作用機序
The mechanism of action of tert-butyl[2-(2-fluoro-4-nitrophenyl)ethoxy]dimethylsilane depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the fluoro group can enhance binding affinity to certain biological targets. The silane group can also facilitate interactions with silicon-based materials.
類似化合物との比較
Similar Compounds
- tert-Butyl[2-(2-fluoro-4-nitrophenyl)ethoxy]trimethylsilane
- tert-Butyl[2-(2-chloro-4-nitrophenyl)ethoxy]dimethylsilane
- tert-Butyl[2-(2-fluoro-4-aminophenyl)ethoxy]dimethylsilane
Uniqueness
Tert-butyl[2-(2-fluoro-4-nitrophenyl)ethoxy]dimethylsilane is unique due to the presence of both a fluoro and nitro group on the phenyl ring, which imparts distinct electronic and steric properties. This combination of functional groups makes it a versatile compound for various chemical transformations and applications in research.
特性
IUPAC Name |
tert-butyl-[2-(2-fluoro-4-nitrophenyl)ethoxy]-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22FNO3Si/c1-14(2,3)20(4,5)19-9-8-11-6-7-12(16(17)18)10-13(11)15/h6-7,10H,8-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROZAFCITVPRLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=C(C=C(C=C1)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22FNO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
